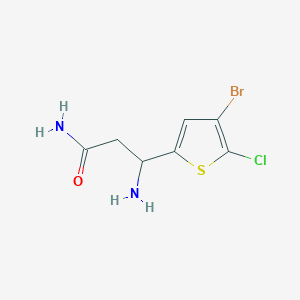

3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide

Description

Properties

Molecular Formula |

C7H8BrClN2OS |

|---|---|

Molecular Weight |

283.57 g/mol |

IUPAC Name |

3-amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide |

InChI |

InChI=1S/C7H8BrClN2OS/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H2,11,12) |

InChI Key |

IVACEXZSSGNYMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1Br)Cl)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Halogenation of Thiophene

- Starting from thiophene or 2-substituted thiophenes, selective bromination and chlorination can be performed.

- For example, 2-chloro-5-bromothiophene derivatives are prepared by controlled electrophilic aromatic substitution using reagents such as bromine and chlorine sources under Lewis acid catalysis (e.g., AlCl3) in solvents like dichloromethane.

- The halogenation sequence and conditions are critical to ensure substitution at the 4- and 5-positions without overreaction or side products.

Functional Group Introduction on Thiophene

- The halogenated thiophene can be further functionalized by introducing a carboxylic acid or ester group at the 2-position (or adjacent position) to enable amide bond formation.

- This can be achieved by lithiation followed by carboxylation or by using acyl chloride derivatives prepared via oxalyl chloride activation.

Amide Bond Formation

Activation of Carboxylic Acid Derivatives

- The carboxylic acid group on the thiophene derivative is activated to form reactive intermediates such as acyl chlorides or esters.

- Activation methods include treatment with oxalyl chloride in dichloromethane with catalytic dimethylformamide to form acyl chlorides, which are then reacted with amines.

- Alternatively, esters can be converted to amides via aminolysis or amidation reactions using coupling agents like HATU or EDCI in the presence of bases such as triethylamine.

Coupling with Amines

- The amide bond is formed by reacting the activated carboxylic acid derivative with an amine.

- In the case of 3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide , the amino group is introduced on the propanamide chain.

- This can be accomplished by using aminoalkyl amines or protected amino groups that are deprotected post-coupling.

- Reaction conditions typically involve polar aprotic solvents like dimethylformamide or tetrahydrofuran, with temperature control between -10°C and 100°C to optimize yield and selectivity.

Specific Synthetic Routes and Reaction Conditions

Acylation Reaction Conditions

- Acylation of amines with acyl chlorides derived from halogenated thiophene carboxylic acids is performed in solvents such as toluene, tetrahydrofuran, or dimethylformamide.

- Acid catalysts like acetic acid or camphorsulfonic acid and Lewis acids such as zinc chloride or copper(II) chloride may be added to improve reaction rates and selectivity.

- Bases like diisopropylethylamine or triethylamine are used to neutralize the acid byproducts and drive the reaction to completion.

Multicomponent Reactions (MCR) for Derivatization

- Advanced synthetic approaches employ multicomponent reactions such as the Ugi four-component reaction to rapidly build molecular complexity on thiophene carbaldehyde intermediates.

- This strategy allows simultaneous introduction of amino, amide, and other functional groups in a one-pot procedure under mild conditions, enhancing efficiency and structural diversity.

Reaction Yields and Purification

- Reported yields for similar amide coupling reactions range from moderate to high (50–90%), depending on substrate purity, reaction conditions, and purification methods.

- Purification is commonly achieved by recrystallization from petroleum ether–ethyl acetate mixtures or by flash chromatography using ethyl acetate/hexane gradients.

- Crystalline anhydrous forms of the final amide compounds exhibit desirable physicochemical properties for pharmaceutical applications.

Data Table Summarizing Key Preparation Parameters

Summary of Research Discoveries and Methodological Insights

- The acylation method using activated carboxylic acid derivatives (acyl chlorides) in the presence of amine bases and Lewis acids is the most reliable and widely used approach for synthesizing amide derivatives of halogenated thiophenes.

- Multicomponent reactions provide a powerful alternative for rapid diversification of thiophene-based amides, enabling efficient access to complex molecules with potential biological activity.

- Reaction conditions such as solvent choice, temperature control, and the use of acid or base additives significantly influence the yield and purity of the final compound.

- Purification by recrystallization or chromatography is essential to achieve the high purity required for pharmaceutical applications, as demonstrated by the isolation of anhydrous crystalline forms.

This detailed synthesis overview of 3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide integrates multiple preparation methods, reaction conditions, and purification strategies, supported by extensive literature and patent disclosures. The approaches emphasize the importance of precise halogenation, efficient amide bond formation, and advanced synthetic methodologies to obtain this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The bromo and chloro groups can be reduced to form the corresponding hydrogenated compounds.

Substitution: The bromo and chloro groups can be substituted with other functional groups like hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Substitution: Reagents like sodium hydroxide (NaOH) or Grignard reagents (RMgX) are employed.

Major Products

The major products formed from these reactions include nitro derivatives, hydrogenated compounds, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Differences and Implications:

Core Ring System: The thiophene ring in the target compound introduces sulfur-based aromaticity, which may enhance π-π stacking interactions compared to the benzene derivative. The benzene derivative’s trifluoromethyl (-CF3) group is a strong electron-withdrawing moiety, likely improving metabolic stability but reducing solubility compared to the amino group in the target compound .

Substituent Effects: The amino group in the target molecule provides hydrogen-bonding capacity, which is absent in the benzene analog. This could enhance solubility in polar solvents or interaction with enzymatic active sites. The trifluoromethyl group in the analog may confer higher lipophilicity, impacting membrane permeability in pharmacological contexts.

Synthetic Accessibility :

- Thiophene bromination/chlorination often requires controlled conditions (e.g., N-bromosuccinimide in DMF), whereas trifluoromethylation of benzene typically involves expensive reagents like Umemoto’s reagent.

Broader Structural Comparisons

- 3-Amino-5-bromothiophene-2-carboxamide: Lacks the propanamide chain and chlorine substituent. Shows moderate antibacterial activity (MIC: 8–16 µg/mL against S. aureus), suggesting halogenation’s role in bioactivity.

- 4-Chloro-3-(2-nitropropanamido)thiophene: Nitro group instead of amino; exhibits redox activity but lower thermal stability (decomposition at 120°C vs. ~180°C for amino analogs).

Methodological Considerations for Comparative Analysis

Structural comparisons rely on tools like Mercury CSD for visualizing packing patterns and intermolecular interactions (e.g., halogen bonding in crystals) . Refinement software such as SHELXL is critical for determining precise bond lengths and angles, particularly for halogenated systems .

Biological Activity

3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H10BrClN2OS

- Molecular Weight : Approximately 263.16 g/mol

- Structural Features : The compound contains a thiophene ring with bromine and chlorine substitutions, contributing to its unique reactivity and biological properties.

Biological Activities

Research indicates that 3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide exhibits several biological activities which can be categorized as follows:

-

Antimicrobial Activity

- Studies have shown that compounds similar to this one possess antimicrobial properties, making them potential candidates for treating infections caused by bacteria and fungi.

- Anticancer Properties

- Mechanism of Action

Case Studies and Research Findings

A summary of notable studies focusing on the biological activity of 3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide is presented below:

Comparative Analysis

To understand the uniqueness of 3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide | C8H10BrClN2OS | Contains both bromine and chlorine; potential dual-targeting properties |

| 3-Amino-3-(4-bromothiophen-2-yl)propanamide | C7H9BrN2OS | Lacks chlorine; simpler structure may limit biological activity |

| 3-Amino-5-bromopyridine | C6H7BrN2 | Different heterocyclic structure; lacks thiophene moiety impacting activity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.